3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2h-pyran-5-carboxylic acid
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Overview
Description
3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid is a chemical compound with a complex structure that includes a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of glucose and piperidine in ethanol under an inert atmosphere, followed by the addition of acetic acid and further heating. The reaction mixture is then diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography and recrystallized from hexane to obtain the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control and characterization .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ide
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
Uniqueness
3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activities, making it valuable for various applications in research and industry .
Properties
CAS No. |
5422-16-2 |
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Molecular Formula |
C9H8O6 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
5-acetyl-2-methyl-4,6-dioxopyran-3-carboxylic acid |
InChI |
InChI=1S/C9H8O6/c1-3(10)5-7(11)6(8(12)13)4(2)15-9(5)14/h5H,1-2H3,(H,12,13) |
InChI Key |
ZVTPLASNCIDWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(C(=O)O1)C(=O)C)C(=O)O |
Origin of Product |
United States |
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